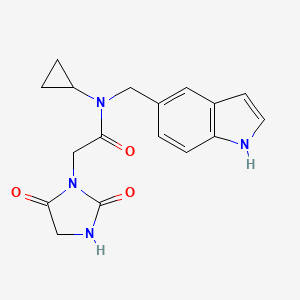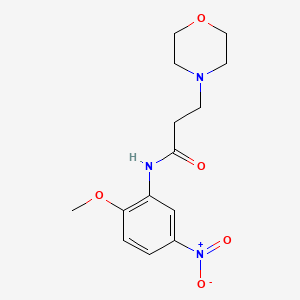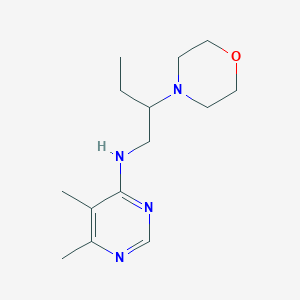![molecular formula C14H16N2O3S B5615739 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5615739.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide" is a compound of interest in chemical research, particularly in the context of synthesis and analysis of its molecular structure, as well as its chemical and physical properties.
Synthesis Analysis
Research related to the synthesis of similar thiazole derivatives indicates complex processes involving various chemical reactions. For instance, the synthesis of related compounds involves base-catalyzed ring transformations and the use of specific reagents and conditions to achieve desired molecular structures (Sápi et al., 1997).
Molecular Structure Analysis
Studies focusing on the molecular structure of similar compounds demonstrate the importance of X-ray diffraction and spectroscopic techniques in determining crystal structure and molecular geometry. For instance, 2-thioxo-3N-(2-methoxyphenyl) compounds have been analyzed using X-ray diffraction revealing insights into their non-planar structure and stability (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Chemical properties of similar thiazole compounds include their reactivity and potential for forming various derivatives. Studies like those on 2-thioxo-3N compounds provide insights into the chemical reactivity and stability of these molecules, emphasizing the role of potential donor and acceptor groups in their structure (Khelloul et al., 2022).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as their crystal system, space group, and molecular dimensions, are crucial for understanding their behavior in various applications. X-ray powder diffraction and DFT studies provide detailed information on these aspects (Rahmani et al., 2017).
Chemical Properties Analysis
Chemical properties, including the molecule's electronic structure and reactivity, can be assessed through techniques like DFT and NMR spectroscopy. Studies on similar molecules, such as 4-methoxy compounds, involve comprehensive analyses using these methods to understand the intramolecular charge transfer and reactivity parameters (Viji et al., 2020).
特性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-11-6-4-10(5-7-11)12-9-20-14(15-12)16-13(17)8-18-2/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLQVRNNQVIWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-chlorophenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5615666.png)
![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5615667.png)
![3-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5615669.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B5615682.png)
![3-chloro-N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5615687.png)

![(2,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5615701.png)
![2-cyclopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-pyrimidinecarboxamide](/img/structure/B5615706.png)



![2-phenyl-6-[(2-phenylazetidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5615727.png)
![5-[1-butyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-methyl-1H-benzimidazole](/img/structure/B5615744.png)
![8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615752.png)